N-([2,3'-bipyridin]-4-ylmethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
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Overview
Description
N-([2,3’-bipyridin]-4-ylmethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound that features a bipyridine moiety linked to a quinazolinone structure via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Bipyridine Intermediate: The bipyridine moiety can be synthesized through a coupling reaction between 2-bromopyridine and 3-bromopyridine using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling).
Quinazolinone Synthesis: The quinazolinone structure can be prepared by reacting anthranilic acid with formamide under heating conditions to form 2-aminobenzamide, which is then cyclized to form quinazolinone.
Linking the Bipyridine and Quinazolinone: The final step involves the acylation of the bipyridine intermediate with the quinazolinone derivative using an appropriate acylating agent (e.g., acetic anhydride) under basic conditions to form the desired acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-4-ylmethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of quinazoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the quinazolinone moiety to a dihydroquinazoline derivative.
Substitution: The bipyridine moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, under appropriate solvent conditions.
Major Products
Oxidation: Quinazoline N-oxide derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted bipyridine derivatives.
Scientific Research Applications
N-([2,3’-bipyridin]-4-ylmethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. It may exhibit activity against certain diseases or conditions.
Materials Science: The bipyridine moiety can coordinate with metal ions, making this compound useful in the design of metal-organic frameworks (MOFs) and coordination polymers.
Catalysis: The compound can act as a ligand in homogeneous catalysis, facilitating various organic transformations.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide depends on its application:
Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Catalysis: As a ligand, it can stabilize transition states and intermediates, enhancing the efficiency of catalytic reactions.
Comparison with Similar Compounds
Similar Compounds
N-([2,2’-bipyridin]-4-ylmethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide: Similar structure but with a different bipyridine linkage.
N-([2,3’-bipyridin]-4-ylmethyl)-2-(4-oxoquinazolin-3(4H)-yl)propionamide: Similar structure but with a propionamide linkage instead of acetamide.
Uniqueness
N-([2,3’-bipyridin]-4-ylmethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is unique due to its specific bipyridine and quinazolinone combination, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2/c27-20(13-26-14-25-18-6-2-1-5-17(18)21(26)28)24-11-15-7-9-23-19(10-15)16-4-3-8-22-12-16/h1-10,12,14H,11,13H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFKKLDUZQOFNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=CC(=NC=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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